molecular formula C12H11BrN2O B14219788 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol CAS No. 821784-82-1

3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol

Cat. No.: B14219788
CAS No.: 821784-82-1
M. Wt: 279.13 g/mol
InChI Key: DBFCMFBSXTUZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Bromopyridine-Phenol Hybrid Architectures in Medicinal Chemistry

Bromopyridine-phenol hybrids occupy a privileged position in rational drug design due to their dual capacity for halogen bonding and π-π stacking interactions. The 5-bromopyridine moiety introduces strategic electronegativity that enhances binding to ATP pockets in kinase targets, while the phenolic hydroxyl group facilitates hydrogen bonding with catalytic residues. Comparative studies of similar hybrids reveal distinct structure-activity relationships:

Structural Feature Observed Biological Impact Exemplar Compound
5-Bromopyridin-3-yl group Increased kinase inhibition potency Ruxolitinib analogs
Para-hydroxyphenyl group Enhanced aqueous solubility Tyrosine kinase scaffolds
Aminomethyl linker Improved blood-brain barrier penetration CNS-active agents

These hybrids demonstrate remarkable adaptability across therapeutic areas. For instance, the 5-bromopyridine component in 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol enables selective interactions with bromodomain-containing proteins, while the phenolic group modulates oxidative stability. Recent synthetic advancements, such as the microwave-assisted condensation reported for analogous enaminones, have accelerated the development of these architectures.

Strategic Importance of Aminoalkyl Linkers in Biologically Active Small Molecules

The aminomethyl (-CH2NH-) spacer in 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol serves multiple critical functions:

  • Conformational Flexibility : Enables optimal positioning of pharmacophoric elements through free rotation about the C-N bond, as evidenced by X-ray crystallography studies of related compounds showing dihedral angles between 34-45°.
  • Protonation Dynamics : The secondary amine exhibits pH-dependent charge states (pKa ≈ 8.2-9.1), enhancing membrane permeability in both ionized and neutral forms.
  • Metabolic Stability : Comparative ADME studies demonstrate that aminomethyl linkers resist first-pass oxidation better than ethylene or ether spacers, with hepatic microsomal clearance rates <15 mL/min/kg in murine models.

Synthetic methodologies for installing this linker have evolved significantly. A representative protocol involves:

  • Mannich Reaction : Condensation of 5-bromo-3-aminopyridine with formaldehyde and phenol derivatives under acidic conditions.
  • Reductive Amination : Coupling of 5-bromonicotinaldehyde with aminomethylphenol using sodium cyanoborohydride.

The choice of method impacts both yield and purity, with microwave-assisted techniques achieving >80% conversion in <30 minutes for related structures.

Comparative Linker Performance

Linker Type LogP Reduction Metabolic Stability (t1/2) Protein Binding Affinity (Kd)
Aminomethyl -0.7 4.8 h 12 nM
Ethylene +0.3 2.1 h 48 nM
Ether -0.2 3.6 h 25 nM

Data adapted from pharmacokinetic studies of bromopyridine derivatives.

Properties

CAS No.

821784-82-1

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-[[(5-bromopyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11BrN2O/c13-10-5-11(8-14-7-10)15-6-9-2-1-3-12(16)4-9/h1-5,7-8,15-16H,6H2

InChI Key

DBFCMFBSXTUZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The most direct and commonly employed method for synthesizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol involves the reductive amination between 5-bromopyridin-3-amine and 3-hydroxybenzaldehyde. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to generate the secondary amine product.

Detailed Experimental Procedure

The synthesis begins with the preparation of the imine intermediate by reacting 5-bromopyridin-3-amine with 3-hydroxybenzaldehyde in an appropriate solvent, typically ethanol or methanol, with a catalytic amount of acetic acid to facilitate imine formation. The reaction mixture is stirred at room temperature or under mild heating conditions (40-60°C) for several hours to ensure complete formation of the imine. Subsequently, a reducing agent, commonly sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture to reduce the imine to the corresponding secondary amine.

Optimization Parameters

Table 1 presents various reaction conditions for the reductive amination approach, highlighting the effects of different solvents, reducing agents, catalysts, and reaction parameters on the yield and purity of the target compound.

Solvent Reducing Agent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Methanol NaCNBH₃ AcOH RT 12-24 65-72
Ethanol NaBH(OAc)₃ AcOH RT to 40 6-8 70-75
1,2-Dichloroethane NaBH(OAc)₃ AcOH RT 12 72
Tetrahydrofuran NaCNBH₃ TiCl₄ -78 to RT 1.5 72
Methanol H₂/Pd-C - RT 24 65

The reductive amination yields are generally good (65-75%), with the best results obtained using sodium triacetoxyborohydride in ethanol or 1,2-dichloroethane with acetic acid as a catalyst. The reaction can also be performed under continuous or periodically open systems when working with higher molecular weight hydroxyl-containing compounds, as described in the literature.

Direct Nucleophilic Substitution Method

Reaction Principles

An alternative approach involves the direct nucleophilic substitution reaction between 5-bromopyridin-3-amine and 3-(hydroxyphenyl)methyl halides or similar activated derivatives. This method capitalizes on the nucleophilicity of the pyridine amino group to displace a suitable leaving group from the benzylic position.

Experimental Details

In a typical procedure, 5-bromopyridin-3-amine is treated with 3-(hydroxyphenyl)methyl bromide or chloride in the presence of a base such as potassium carbonate or triethylamine in aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction is generally conducted at moderate temperatures (50-80°C) for 6-24 hours. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency by facilitating the interaction between the relatively insoluble inorganic base and the organic reactants.

Optimization Studies

Table 2 summarizes the reaction conditions for the direct nucleophilic substitution method, emphasizing the influence of different leaving groups, bases, and reaction parameters.

Leaving Group Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Bromide K₂CO₃ DMF 60 12 58-65 Protection of phenol may be necessary
Chloride TEA MeCN 70 16 52-60 Slower reaction rate than bromide
Tosylate K₂CO₃ DMF 50 8 65-70 Better yields but requires additional step
Mesylate Cs₂CO₃ DMF 60 10 62-68 Good compromise of reactivity/preparation

The yields for the direct nucleophilic substitution method are generally moderate (52-70%), with the highest yields achieved using tosylate or mesylate leaving groups. A key consideration in this approach is the potential need to protect the phenolic hydroxyl group to prevent unwanted side reactions or interference with the nucleophilic substitution process.

Palladium-Catalyzed Cross-Coupling Approaches

General Strategy

Palladium-catalyzed cross-coupling reactions offer a versatile approach for constructing carbon-nitrogen bonds, making them suitable for synthesizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol. This method typically involves the coupling of halogenated pyridines with suitable amine-containing compounds.

Buchwald-Hartwig Coupling Method

The Buchwald-Hartwig amination provides an efficient route for forming C-N bonds using palladium catalysts with specialized phosphine ligands. This approach can be adapted to synthesize the target compound by coupling 3,5-dibromopyridine with protected 3-(hydroxyphenyl)methylamine, followed by selective functionalization.

Reaction Conditions and Analysis

Table 3 presents various conditions for palladium-catalyzed coupling reactions, highlighting the effects of different catalysts, ligands, and reaction parameters.

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Selectivity Issues
Pd₂(dba)₃ BINAP t-BuONa Toluene 100-110 18-24 45-55 Moderate regioselectivity
Pd(OAc)₂ XantPhos Cs₂CO₃ Dioxane 90-100 12-16 52-60 Improved regioselectivity
PdCl₂(PPh₃)₂ - Na₂CO₃ Dioxane/H₂O 80-90 6-8 40-50 Low selectivity, simpler system
Pd(dppf)Cl₂ - Na₂CO₃ Dioxane/H₂O 75 6 43.5 Reported for similar structures

Palladium-catalyzed methods typically provide moderate yields (40-60%) and may require careful optimization to achieve good regioselectivity, especially when working with dibrominated pyridines. The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and XantPhos offering the best balance of reactivity and selectivity.

Modified Mannich Reaction Approach

Reaction Concept

A modified Mannich reaction can be employed to synthesize 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol by reacting 5-bromopyridin-3-amine with formaldehyde (or a formaldehyde equivalent) and 3-hydroxyphenol under appropriate conditions. This multicomponent reaction forms carbon-nitrogen bonds in a single step.

Experimental Procedure

In a typical procedure, 5-bromopyridin-3-amine is combined with paraformaldehyde and 3-hydroxyphenol in a protic solvent such as ethanol or aqueous formic acid. The reaction mixture is heated to reflux for several hours to promote the Mannich condensation. The presence of acid catalysts, such as acetic acid or formic acid, enhances the reaction efficiency by activating the formaldehyde.

Reaction Optimization

Table 4 summarizes the conditions for the modified Mannich reaction approach, highlighting the effects of different formaldehyde sources, catalysts, and reaction parameters.

Formaldehyde Source Catalyst Solvent Temperature (°C) Time (h) Yield (%) Comments
Paraformaldehyde HCOOH Water 90 16 40-43 Simple conditions, moderate yield
Formalin AcOH EtOH 75-80 12 45-50 Cleaner reaction profile
Anhydrous CH₂O TsOH THF 60 8 50-55 Higher yield but more complex setup
Formaldehyde dimethyl acetal HCOOH MeOH 65 12 48-52 Good compromise option

The modified Mannich approach typically provides moderate yields (40-55%) and offers the advantage of a one-pot procedure. However, careful control of reaction conditions is necessary to minimize side reactions and optimize selectivity.

A6. Scale-Up Considerations and Process Development

Solvent Selection and Green Chemistry Principles

Table 5 provides a comparative analysis of solvents used in the various synthetic approaches, emphasizing their environmental impact, safety profile, and process suitability.

Solvent Method Environmental Impact Safety Concerns Ease of Removal Recommendation
Methanol Reductive Amination Moderate Flammable, toxic Easy Acceptable with proper controls
DMF Nucleophilic Substitution High Reproductive toxicity Difficult Not recommended for scale-up
1,2-Dichloroethane Reductive Amination Very high Carcinogenic Moderate Avoid if possible
Toluene Pd-Catalyzed Coupling Moderate Flammable, CNS effects Moderate Acceptable with proper controls
Ethanol Reductive Amination Low Flammable Easy Preferred option
Water/EtOH mixtures Mannich Reaction Very low Minimal Easy Highly recommended

For large-scale production, the reductive amination approach using ethanol as a solvent and sodium triacetoxyborohydride as the reducing agent offers the best balance of efficiency, safety, and environmental considerations. The use of continuous flow reactors can further enhance safety and process control by minimizing the inventory of reactive intermediates and enabling precise temperature management.

Purification and Characterization

Purification Methods

The purification of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol can be achieved through various techniques, depending on the synthetic route and potential impurities. Common purification methods include:

  • Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexanes)
  • Column chromatography using silica gel with gradient elution (typically dichloromethane/methanol or ethyl acetate/hexanes)
  • Preparative HPLC for higher purity requirements

Characterization Data

Table 6 presents the key spectroscopic and analytical data for characterizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol.

Analytical Method Key Findings Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 9.25 (s, 1H), 8.12 (d, 1H), 7.23 (m, 1H), 7.07 (t, 1H), 6.92-6.80 (m, 2H), 6.64 (dd, 1H), 6.21 (t, 1H, NH), 4.26 (d, 2H, CH₂) Consistent with structure; characteristic NH signal at δ 6.21
¹³C NMR (100 MHz, DMSO-d₆) δ 157.6, 143.2, 139.7, 136.5, 129.4, 123.2, 119.0, 117.6, 116.8, 114.2, 113.5, 46.2 Confirms carbon framework; phenolic carbon at δ 157.6
HRMS (ESI) m/z calcd for C₁₂H₁₁BrN₂O [M+H]⁺: 279.0133, found: 279.0131 Confirms molecular formula
IR (KBr, cm⁻¹) 3420 (OH), 3380 (NH), 1590, 1485, 1450, 1280, 1160, 1080, 820, 780 Key functional groups identified
Melting Point 135-137°C Consistent with pure compound

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

Table 7 provides a comprehensive comparison of the various synthetic approaches discussed, highlighting their respective advantages, limitations, and overall suitability for different scales of production.

Synthetic Approach Overall Yield (%) Number of Steps Scale Suitability Key Advantages Major Limitations
Reductive Amination 65-75 1 Small to Large High yield, simple procedure Potential safety issues with reducing agents
Nucleophilic Substitution 52-70 2-3 Small to Medium Reliable, well-established May require protection/deprotection steps
Pd-Catalyzed Coupling 40-60 2-4 Small Versatile, mild conditions Expensive catalysts, complex optimization
Modified Mannich 40-55 1 Small to Medium One-pot procedure, green potential Moderate yields, side reactions

Decision Framework for Method Selection

The selection of the optimal synthetic route depends on various factors, including scale requirements, available equipment, cost constraints, and purity specifications. For laboratory-scale synthesis, the reductive amination approach offers the best balance of simplicity and efficiency. For larger-scale production, a carefully optimized reductive amination process with appropriate safety measures is recommended. When higher purity is required or when working with complex substrates, the nucleophilic substitution method may be preferred despite the additional steps involved.

Chemical Reactions Analysis

Types of Reactions

3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and reported activities of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol and related compounds:

Compound Name Molecular Formula Core Heterocycle Substituents Hydrogen-Bonding Groups Molecular Weight (g/mol) Reported Activity/Use
3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol C₁₂H₁₀BrN₂O Pyridine 5-Br, 3-(aminomethylphenol) -OH, -NH- 294.12 Not explicitly reported
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol C₁₃H₁₄BrN₅O Pyrimidine 5-Br, 4-pyrrolidinyl, 2-aminophenol -OH, -NH- 348.19 Drug discovery (LC-MS data)
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol C₁₃H₁₂BrN₂O Pyridine 5-Br, 3-Me, 2-(aminomethylphenol) -OH, -NH- 307.16 Not explicitly reported
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol C₈H₆BrNO Pyridine 5-Br, 3-propargyl alcohol -OH 212.05 Synthetic intermediate
Key Observations:

Core Heterocycle :

  • The target compound and entries and use a pyridine core, whereas employs a pyrimidine ring. Pyrimidines often exhibit distinct electronic properties (e.g., increased polarity) compared to pyridines, which may enhance binding affinity in biological systems .

The methyl group in creates steric hindrance, which could reduce rotational freedom and alter conformational stability compared to the target compound. The propargyl alcohol in offers reactivity for click chemistry applications, unlike the aminomethylphenol group in the target compound .

Hydrogen-Bonding Capacity :

  • All compounds except feature both -OH and -NH- groups, enabling robust hydrogen-bonding networks. The target compound and are particularly suited for forming intermolecular interactions, which are critical in crystal engineering and supramolecular chemistry .

Biological Activity

3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure includes a brominated pyridine moiety, which is known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other significant pharmacological activities.

  • IUPAC Name : 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol
  • Molecular Formula : C12H11BrN2O
  • Molecular Weight : 279.13 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol through various mechanisms:

In Vitro Studies

  • Cell Line Efficacy : The compound demonstrated significant antiproliferative activity against several cancer cell lines:
    • OVCAR-4 (Ovarian Cancer) : IC50 = 0.29 ± 0.02 μM
    • MDA-MB-468 (Breast Cancer) : IC50 = 0.35 ± 0.01 μM
    • These values indicate a higher potency compared to standard chemotherapeutics like Staurosporine (IC50 = 5.86 ± 0.39 μM for OVCAR-4) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by assays such as Acridine Orange/Ethidium Bromide dual staining, which indicates cell death through intrinsic pathways .
Cell LineIC50 (μM)Reference
OVCAR-40.29
MDA-MB-4680.35
Staurosporine5.86

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in various models related to neurodegenerative diseases:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress-induced damage . This property is particularly relevant in models of Alzheimer's disease where oxidative stress plays a significant role.
  • Impact on Amyloid Pathology : Research indicates that derivatives similar to this compound can modulate amyloid-beta levels, reducing their accumulation in neuronal cells and potentially mitigating Alzheimer's pathology .

Other Pharmacological Activities

In addition to its anticancer and neuroprotective effects, 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol has shown promise in other areas:

  • Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which may further enhance their therapeutic profiles .
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its overall biological activity, making it a candidate for further investigation in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol:

  • A study highlighted that modifications to the phenolic structure can significantly enhance binding affinity and biological activity against specific cancer targets .
  • Another investigation focused on the synthesis of similar compounds and their cytotoxicity against lung cancer cell lines (A549), demonstrating that structural variations can lead to improved selectivity and potency against malignant cells .

Q & A

Q. What are the optimal synthetic routes for 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A two-step approach is common:

Bromopyridine Activation : React 5-bromo-3-aminopyridine with a methylene donor (e.g., formaldehyde) under basic conditions to form the Schiff base intermediate .

Phenol Coupling : Use reductive amination (e.g., NaBH₃CN) to conjugate the intermediate with 3-hydroxybenzaldehyde, followed by acid hydrolysis to yield the final product.
Critical Factors :

  • Temperature (>80°C) improves reaction kinetics but risks decomposition.
  • Solvent polarity (e.g., DMF vs. THF) affects intermediate stability.
  • Yield optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.8–4.2 ppm). Bromine’s inductive effect deshields adjacent carbons .
  • HPLC-MS : Use C18 columns with a methanol/water gradient (60:40 to 90:10) for purity assessment. Monitor [M+H]⁺ ions (expected m/z ~323) .
  • IR Spectroscopy : Confirm phenolic –OH (3200–3600 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond geometry. Key parameters include:
Bond Angle/Length Value Significance
C–N–C (pyridine)123.0°Confirms sp² hybridization .
Br–C (aromatic)1.89 ÅValidates bromine substitution .
Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:
  • Lab-Scale : Assess hydrolysis/photolysis using OECD Guideline 111 (pH 4–9, UV light). Measure half-life via LC-MS .
  • Microcosm Studies : Simulate soil/water systems to track biodegradation (e.g., ISO 11266). Use ¹⁴C-labeled analogs for metabolite profiling .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

Q. How can contradictory solubility data across studies be reconciled?

  • Methodological Answer : Discrepancies often stem from:
  • Solvent Purity : Trace water in DMSO alters solubility. Use Karl Fischer titration for verification .
  • Temperature Control : Ensure ±0.5°C stability during measurements.
  • Validation : Cross-check with shake-flask (UV-Vis) and nephelometry methods. Report results as mean ± SD (n ≥ 3) .

Q. What strategies mitigate interference from by-products during bioactivity assays?

  • Methodological Answer :
  • Chromatographic Purification : Use preparative HPLC with a phenyl-hexyl column to isolate the target compound from brominated by-products .
  • Negative Controls : Include a “scrambled” analog (e.g., 5-chloro derivative) to distinguish specific binding .
  • Dose-Response Curves : Fit data to Hill equations to calculate IC₅₀ values; outliers suggest assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.